Maprotiline Hydrochloride

Description

This compound is the hydrochloride salt form of maprotiline, a tetracyclic antidepressant closely related to the tricyclic antidepressants with adrenergic activity and sedative properties. This compound exerts its effect by blocking the re-uptake of norepinephrine, thereby increasing the synaptic concentration of norepinephrine in the central nervous system and subsequently prolonging the action of norepinephrine on central receptors.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1980 and is indicated for major depressive disorder. This drug has a black box warning from the FDA.

Maprotiline is a tetracyclic antidepressant with similar pharmacological properties to tricyclic antidepressants (TCAs). Similar to TCAs, maprotiline inhibits neuronal norepinephrine reuptake, possesses some anticholinergic activity, and does not affect monoamine oxidase activity. It differs from TCAs in that it does not appear to block serotonin reuptake. Maprotiline may be used to treat depressive affective disorders, including dysthymic disorder (depressive neurosis) and major depressive disorder. Maprotiline is effective at reducing symptoms of anxiety associated with depression.

See also: Maprotiline (has active moiety).

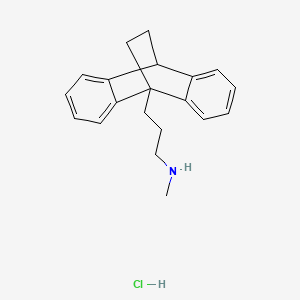

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDMFGKECODQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10262-69-8 (Parent) | |

| Record name | Maprotiline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044507 | |

| Record name | Maprotiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.1 [ug/mL] (The mean of the results at pH 7.4), 45.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855591 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SID14743087 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10347-81-6 | |

| Record name | Maprotiline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10347-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maprotiline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maprotiline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maprotiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maprotiline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAPROTILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8J54PVFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Maprotiline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maprotiline (B82187) hydrochloride, a tetracyclic antidepressant, exerts its primary therapeutic effects through a potent and selective inhibition of norepinephrine (B1679862) reuptake. This guide provides a detailed examination of the molecular mechanisms underpinning the action of maprotiline, including its binding affinities for various neurotransmitter transporters and receptors, the downstream signaling cascades it modulates, and the experimental protocols used to elucidate these properties. Quantitative data are presented in tabular format for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Primary Mechanism of Action: Norepinephrine Reuptake Inhibition

The principal mechanism of action of maprotiline hydrochloride is the blockade of the norepinephrine transporter (NET).[1] By inhibiting NET, maprotiline increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[1] This potentiation of central adrenergic synapses is believed to be the main contributor to its antidepressant and anxiolytic effects.[1][2] Maprotiline exhibits a high degree of selectivity for the norepinephrine transporter over the serotonin (B10506) and dopamine (B1211576) transporters.[1]

Pharmacological Profile: Receptor and Transporter Binding Affinities

Maprotiline's pharmacological activity extends beyond norepinephrine reuptake inhibition to include antagonist activity at several other key receptors. This broad profile contributes to both its therapeutic effects and its side-effect profile. The binding affinities of maprotiline for various neurotransmitter transporters and receptors are summarized in Table 1.

Table 1: Quantitative Binding Affinity of this compound for Neurotransmitter Transporters and Receptors

| Target | K_i_ (nM) | Species | Notes |

| Transporters | |||

| Norepinephrine Transporter (NET) | 11.1 (K_D_) | Not Specified | Potent inhibitor. |

| Serotonin Transporter (SERT) | 5800 (K_D_) | Not Specified | Weak inhibitor. |

| Dopamine Transporter (DAT) | 1000 (K_D_) | Not Specified | Weak inhibitor. |

| Receptors | |||

| Histamine (B1213489) H_1_ Receptor | 0.79 - 2.0 | Human | Potent antagonist.[2] |

| 5-HT_2A_ Receptor | Moderate Antagonist | Not Specified | [2] |

| 5-HT_2C_ Receptor | Moderate Antagonist | Not Specified | [3] |

| 5-HT_7_ Receptor | Potent Antagonist | Not Specified | [2] |

| α_1_-Adrenergic Receptor | Moderate Antagonist | Not Specified | [2][4] |

| Muscarinic Acetylcholine (B1216132) Receptor | 570 | Human | Weak antagonist.[2][5] |

| Dopamine D_2_ Receptor | 350 - 665 | Human | Weak antagonist.[2] |

| HERG Channels | 5200 (IC_50_) | HEK cells | [6] |

Downstream Signaling Pathways

The diverse pharmacological actions of maprotiline initiate a cascade of intracellular signaling events. The primary downstream consequences of its major interactions are detailed below.

Norepinephrine Reuptake Inhibition Signaling

The inhibition of norepinephrine reuptake leads to a sustained presence of norepinephrine in the synapse, which can modulate postsynaptic adrenergic receptor signaling. While acute increases in synaptic norepinephrine would be expected to stimulate adenylyl cyclase activity through β-adrenergic receptors, leading to increased cyclic AMP (cAMP) production, studies on chronic maprotiline administration have shown that it does not significantly attenuate norepinephrine-stimulated cAMP accumulation or reduce the number of β-adrenergic recognition sites in the rat frontal cortex.[7] This suggests complex adaptive changes occur with long-term treatment.

G-Protein Coupled Receptor Antagonism Signaling

Maprotiline's antagonism at various G-protein coupled receptors (GPCRs) leads to the blockade of their respective downstream signaling pathways.

-

α_1_-Adrenergic Receptor Antagonism: Alpha-1 adrenergic receptors are coupled to G_q_ proteins.[8] Their blockade by maprotiline inhibits the G_q_-mediated activation of phospholipase C (PLC).[9][10] This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP_2_) into inositol (B14025) trisphosphate (IP_3_) and diacylglycerol (DAG), thereby reducing intracellular calcium release and protein kinase C (PKC) activation.[8][9]

-

Histamine H_1_ Receptor Antagonism: H_1_ receptors are also coupled to G_q_ proteins.[11] Maprotiline's potent antagonism of these receptors blocks the same G_q_/PLC/IP_3_/DAG pathway, which is responsible for its sedative effects.[4][11]

-

5-HT_2A_ Receptor Antagonism: The 5-HT_2A_ receptor is coupled to the G_q_/G_11_ signaling pathway.[12] Antagonism by maprotiline inhibits the activation of PLC, leading to a decrease in the production of IP_3_ and DAG.[12][13]

-

5-HT_7_ Receptor Antagonism: The 5-HT_7_ receptor is primarily coupled to G_s_ proteins, and its activation stimulates adenylyl cyclase to produce cAMP.[14][15] Maprotiline's antagonism of the 5-HT_7_ receptor would therefore lead to a decrease in cAMP production.[14][16] Some evidence also suggests coupling to G_12_ proteins, which activate Rho GTPases.[14]

Experimental Protocols

The following protocols provide a framework for key experiments used to characterize the mechanism of action of maprotiline.

Radioligand Binding Assay for K_i_ Determination

This assay determines the binding affinity (K_i_) of maprotiline for a specific receptor or transporter.[17][18]

Objective: To determine the concentration of maprotiline that inhibits 50% of the specific binding of a radiolabeled ligand (IC_50_) and to calculate the inhibition constant (K_i_).

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor/transporter.[19]

-

Radiolabeled ligand specific for the target (e.g., [³H]-nisoxetine for NET).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of maprotiline in assay buffer.

-

Dilute the radiolabeled ligand in assay buffer to a concentration at or below its K_d_ value.

-

Resuspend the cell membranes/homogenate in assay buffer to a predetermined protein concentration.[19]

-

-

Assay Setup (in triplicate):

-

Total Binding: Add assay buffer, radiolabeled ligand, and membrane suspension to wells.

-

Non-specific Binding (NSB): Add assay buffer, radiolabeled ligand, membrane suspension, and a high concentration of a non-labeled specific ligand for the target to wells.

-

Competition Binding: Add assay buffer, radiolabeled ligand, membrane suspension, and varying concentrations of maprotiline to wells.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[19]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[19]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[19]

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the maprotiline concentration.

-

Use non-linear regression to determine the IC_50_ value.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + ([L]/K_d_)), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[20]

-

Synaptosomal Norepinephrine Uptake Assay

This assay measures the inhibitory effect of maprotiline on norepinephrine uptake into presynaptic nerve terminals (synaptosomes).[21][22]

Objective: To determine the IC_50_ of maprotiline for the inhibition of norepinephrine uptake.

Materials:

-

Rodent brain tissue (e.g., cortex or hippocampus).[21]

-

Sucrose (B13894) homogenization buffer.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

[³H]-Norepinephrine.

-

This compound.

-

Selective norepinephrine reuptake inhibitor for defining non-specific uptake (e.g., desipramine).

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Synaptosome Preparation:

-

Homogenize brain tissue in ice-cold sucrose buffer.[23]

-

Centrifuge the homogenate at low speed to remove nuclei and debris.[23]

-

Centrifuge the supernatant at high speed to pellet the crude synaptosomes.[23]

-

Resuspend the synaptosomal pellet in KRH buffer.

-

Determine the protein concentration of the synaptosome preparation.[24]

-

-

Uptake Assay:

-

In a 96-well plate, pre-incubate the synaptosomal suspension with varying concentrations of maprotiline or vehicle for 10-15 minutes at 37°C.[22]

-

Initiate uptake by adding [³H]-norepinephrine at a concentration near its K_m_ value.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.[21]

-

Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.[22]

-

Wash the filters rapidly with ice-cold KRH buffer.[22]

-

-

Quantification:

-

Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity.[22]

-

-

Data Analysis:

-

Determine non-specific uptake in the presence of a high concentration of a selective NET inhibitor.

-

Calculate specific uptake: Total uptake - Non-specific uptake.

-

Calculate the percentage inhibition of specific uptake for each maprotiline concentration.

-

Determine the IC_50_ value using non-linear regression analysis.

-

Conclusion

This compound's mechanism of action is centered on its potent and selective inhibition of the norepinephrine transporter. However, its clinical profile is significantly influenced by its antagonist activity at several other receptors, including histamine H_1_, 5-HT_2A_, 5-HT_7_, and α_1_-adrenergic receptors. Understanding this multifaceted pharmacology is crucial for the rational design of new therapeutic agents and for optimizing the clinical use of maprotiline. The experimental protocols detailed herein provide a foundation for the continued investigation of the intricate molecular interactions of this and similar compounds.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Maprotiline - Wikipedia [en.wikipedia.org]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The binding of some antidepressant drugs to brain muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Maprotiline: an antidepressant with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 13. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacological Profile of Maprotiline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maprotiline (B82187) hydrochloride is a tetracyclic antidepressant distinguished by its unique pharmacological profile. This document provides an in-depth technical overview of its core pharmacological characteristics, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental protocols for key assays used in its characterization are provided, and quantitative data are summarized in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Introduction

Maprotiline, a tetracyclic antidepressant, was developed as an alternative to the classical tricyclic antidepressants (TCAs).[1] Its distinct four-ring structure confers a pharmacological profile that differs significantly from TCAs, particularly in its selectivity for neurotransmitter reuptake systems.[2] This guide delves into the detailed pharmacology of maprotiline hydrochloride, offering a technical resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Mechanism of Action

The primary mechanism of action of this compound is the potent and selective inhibition of norepinephrine (B1679862) (NE) reuptake at the presynaptic neuronal membrane.[3][4] By blocking the norepinephrine transporter (NET), maprotiline increases the concentration of NE in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[3][4] This action is believed to be the principal driver of its antidepressant effects.

Unlike many tricyclic antidepressants, maprotiline exhibits a significantly lower affinity for the serotonin (B10506) transporter (SERT), making it a relatively selective norepinephrine reuptake inhibitor (NRI).[5] It has a very weak effect on the dopamine (B1211576) transporter (DAT).

In addition to its reuptake inhibition, maprotiline also displays antagonist activity at several other receptors, which contributes to both its therapeutic effects and its side-effect profile.[5] It is a potent antagonist of the histamine (B1213489) H1 receptor, which accounts for its sedative properties.[5] It also possesses moderate antagonist activity at α1-adrenergic and 5-HT2 receptors, and weak anticholinergic (muscarinic) and D2 dopamine receptor blocking activity.[5]

Pharmacodynamics: Receptor Binding Profile

The affinity of this compound for various neurotransmitter transporters and receptors has been quantified through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

| Target | Ki (nM) | Species | Notes |

| Transporters | |||

| Norepinephrine (NET) | 11.1 - 12 | Human | Potent and selective inhibitor.[5] |

| Serotonin (SERT) | 100 - 5800 | Human | Weak inhibitor.[3][5] |

| Dopamine (DAT) | 1000 - >10,000 | Human | Very weak inhibitor.[3][5] |

| Receptors | |||

| Histamine H1 | 1.9 - 11 | Human | Potent antagonist.[3] |

| α1-Adrenergic | 68 - 250 | Human | Moderate antagonist.[3] |

| 5-HT2A | 51 | Rat | Moderate antagonist.[5] |

| Muscarinic Acetylcholine | 130 - 300 | Human | Weak antagonist.[3] |

| 5-HT7 | Potent | N/A | Potent antagonist.[5] |

Pharmacokinetics

The pharmacokinetic profile of this compound determines its absorption, distribution, metabolism, and excretion, which are crucial for dosing and understanding its therapeutic window.

| Parameter | Value |

| Absorption | |

| Bioavailability | 66-70% |

| Time to Peak Plasma (Tmax) | 8-24 hours |

| Distribution | |

| Protein Binding | 88% |

| Volume of Distribution | 23-27 L/kg |

| Metabolism | |

| Primary Pathway | Hepatic (CYP2D6) |

| Major Metabolite | Desmethylmaprotiline |

| Excretion | |

| Elimination Half-life | 27-58 hours (avg. 51) |

| Route of Elimination | Urine (~70%), Feces (~30%) |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a general method for determining the binding affinity (Ki) of this compound for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

-

Materials:

-

Receptor Source: Homogenized tissue from specific brain regions (e.g., cerebral cortex) or cell lines expressing the recombinant receptor of interest.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]nisoxetine for NET, [³H]pyrilamine for H1 receptors).[3]

-

Test Compound: this compound.

-

Assay Buffer: Appropriate buffer for the specific receptor (e.g., Tris-HCl with physiological salt concentrations).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

-

-

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue in ice-cold buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in fresh buffer to a specific protein concentration.[3]

-

Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.[3]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.[3]

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[3]

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.[3]

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition curve. Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Norepinephrine Uptake Assay in Synaptosomes

This protocol describes a method to assess the potency of this compound in inhibiting norepinephrine uptake into nerve terminals.

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on the uptake of [³H]norepinephrine into isolated nerve terminals (synaptosomes).

-

Materials:

-

Synaptosome Preparation: Freshly isolated rat brain tissue (e.g., cortex or hypothalamus) homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.[3]

-

[³H]Norepinephrine: Radiolabeled norepinephrine.

-

Test Compound: this compound.

-

Krebs-Ringer Bicarbonate Buffer: A physiological buffer gassed with 95% O₂ / 5% CO₂.

-

Filtration Apparatus and Scintillation Counter.

-

-

Procedure:

-

Synaptosome Preparation: Homogenize rat brain tissue and centrifuge to obtain a crude synaptosomal pellet, which is then resuspended in buffer.[3]

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.[3]

-

Uptake Initiation: Add [³H]Norepinephrine to the synaptosome suspension to initiate the uptake process. Incubate at 37°C for a short period (e.g., 5-10 minutes).[3]

-

Termination: Stop the uptake by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity in the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]norepinephrine uptake against the concentration of this compound.

-

Forced Swim Test (FST) in Rodents

The FST is a common behavioral assay used to screen for antidepressant activity.

-

Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.

-

Apparatus: A transparent Plexiglas cylinder (e.g., 24 cm height, 13 cm diameter for mice) filled with water (22 ± 2°C) to a depth that prevents the animal from touching the bottom with its tail or feet (e.g., 10 cm for mice).[1]

-

Procedure (for mice):

-

Acclimation: Allow animals to acclimate to the testing room.

-

Drug Administration: Administer this compound (e.g., 7.5 and 15 mg/kg, intraperitoneally) or vehicle at a specified time before the test.[1]

-

Test Session: Place each mouse individually into the swim cylinder for a 6-minute session.[1]

-

Behavioral Scoring: The session is typically divided into an initial 2-minute pre-test period and a subsequent 4-minute test period. The duration of immobility (floating with only minor movements to keep the head above water) during the 4-minute test period is recorded.[1]

-

Data Analysis: Compare the mean immobility time of the maprotiline-treated group with the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

In Vivo Microdialysis for Neurotransmitter Measurement

This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Objective: To measure the effect of this compound administration on extracellular norepinephrine levels in a specific brain region (e.g., prefrontal cortex).

-

Apparatus:

-

Microdialysis probe.

-

Stereotaxic apparatus for probe implantation.

-

Microinfusion pump.

-

Fraction collector.

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system for neurotransmitter analysis.

-

-

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal using a stereotaxic apparatus.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Baseline Sampling: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular norepinephrine levels.

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

Post-Drug Sampling: Continue to collect dialysate samples to measure changes in extracellular norepinephrine concentrations following drug administration.

-

Analysis: Analyze the norepinephrine content of the dialysate samples using HPLC-ED.

-

Data Analysis: Express the post-drug norepinephrine levels as a percentage of the baseline levels and compare them over time.

-

References

- 1. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

- 2. Chemistry, pharmacology, pharmacokinetics, adverse effects, and efficacy of the antidepressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Maprotiline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Maprotiline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of maprotiline (B82187) hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Properties

Maprotiline hydrochloride is a tetracyclic antidepressant. Its chemical structure consists of a dibenzobicyclo[2.2.2]octadiene core with a methylaminopropyl side chain.[1] The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-methyl-3-(9,10-ethanoanthracen-9(10H)-yl)propan-1-amine hydrochloride | [2] |

| CAS Number | 10347-81-6 | [2] |

| Molecular Formula | C₂₀H₂₄ClN | [2] |

| Molecular Weight | 313.87 g/mol | [2] |

| Appearance | Fine, white to off-white, practically odorless crystalline powder | [3] |

| Purity | ≥98% | [4] |

| Solubility | Freely soluble in methanol (B129727) and chloroform; slightly soluble in water | [3] |

| Melting Point | 230-232 °C | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Details | Reference(s) |

| ¹H NMR | Spectra available from chemical suppliers. | [6] |

| UV/Vis | λmax: 272 nm | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes. A common and well-documented method starts from anthrone (B1665570) and involves a multi-step process.[1] An alternative key step in related syntheses involves a Diels-Alder [4+2] cycloaddition reaction to form the tetracyclic core.

Multi-step Synthesis from Anthrone

This synthetic pathway involves the initial alkylation of anthrone, followed by reduction, formation of the side chain, and finally, the cycloaddition to form the bridged tetracyclic structure.

Experimental Protocol:

Step 1: Synthesis of β-(9-anthryl) propionic acid

-

In a 5000 mL three-necked flask, dissolve 1-5 mol of potassium hydroxide (B78521) in 600 mL of anhydrous industrial methanol with heating and stirring.

-

Add 600 mL of dry toluene (B28343) and 116.4 g (0.6 mol) of anthrone to the mixture and stir.

-

Slowly add a solution of 30-60 mL of acrylonitrile (B1666552) in 240 mL of anhydrous methanol.

-

Reflux the mixture for 2-4 hours.

-

After cooling to room temperature, add 2000 mL of dilute hydrochloric acid.

-

Heat the mixture to distill off the methanol and water. Water can be added as needed. Stop heating when approximately 1300 mL of distillate has been collected.

-

Cool the reaction mixture and decant the aqueous layer.

-

To the remaining residue, add 600 mL of concentrated hydrochloric acid and reflux for 1-6 hours.

-

Cool the mixture and filter the solid. Wash the solid with water until neutral and then drain.

-

To the crude product in the reaction flask, add 1440 mL of water, 2160 mL of ammonia (B1221849), and 360 g of zinc powder.

-

Reflux the mixture for 2-8 hours, then cool and filter.

-

Wash the filter cake with a dilute ammonia solution and then with water.

-

Combine the filtrates and extract once with 750 mL of ether.

-

Acidify the aqueous layer with a 2:1 solution of dilute hydrochloric acid.

-

Filter the resulting faint yellow solid crude product, dry, and recrystallize from glacial acetic acid to yield β-(9-anthryl) propionic acid.[1]

Step 2: Diels-Alder Reaction to form N-methyl-9,10-ethano-9,10(H)-propionic acid amide

-

The intermediate from the previous step, β-(9-anthryl) propionic acid, is subjected to a Diels-Alder reaction with ethylene (B1197577).

-

The reaction is carried out at approximately 170 °C under a high pressure of ethylene (60 kg/cm ²).[1]

-

The resulting product is then converted to the corresponding acid chloride using oxalyl chloride.[1]

-

The acid chloride is subsequently reacted with methylamine (B109427) to form N-methyl-9,10-ethano-9,10(H)-propionic acid amide.[1]

Step 3: Reduction to Maprotiline

-

The amide from Step 2 is reduced using a suitable reducing agent, such as Lithium Aluminium Hydride (LiAlH₄), to yield the free base of maprotiline.[1]

Step 4: Formation of this compound

-

The free base of maprotiline is dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid to precipitate this compound.

-

The resulting solid is filtered, washed, and dried to obtain the final product.

Diagram of Synthesis Workflow:

Caption: A workflow diagram illustrating the multi-step synthesis of this compound starting from Anthrone.

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of norepinephrine (B1679862) (NE) reuptake at the presynaptic neuronal membrane.[4][8] By blocking the norepinephrine transporter (NET), maprotiline increases the concentration of NE in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[4][8] This potentiation of central adrenergic synapses is believed to be responsible for its antidepressant and anxiolytic effects.[8]

Maprotiline has a much lower affinity for the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).[3] Additionally, it exhibits antagonist activity at histamine (B1213489) H1 receptors, which contributes to its sedative effects, and at muscarinic cholinergic receptors, leading to some anticholinergic side effects.[3][4]

Diagram of Signaling Pathway:

Caption: A diagram illustrating the mechanism of action of Maprotiline as a norepinephrine reuptake inhibitor.

References

- 1. CN1049152A - The new synthetic method of thymoleptic maprotiline - Google Patents [patents.google.com]

- 2. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. This compound(10347-81-6) 1H NMR [m.chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

In Vitro Effects of Maprotiline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maprotiline (B82187) hydrochloride is a tetracyclic antidepressant that primarily functions as a selective norepinephrine (B1679862) reuptake inhibitor.[1][2] Its mechanism of action and downstream cellular effects have been the subject of numerous in vitro investigations, revealing a complex pharmacological profile that extends beyond its antidepressant properties. This technical guide provides a comprehensive overview of the in vitro effects of maprotiline hydrochloride, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Data Presentation

The following tables summarize the quantitative data from various in vitro studies on this compound.

Table 1: Receptor and Transporter Binding Affinity of this compound

| Target | Ligand | Species | Kd (nM) | Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | - | Human | 11.1 | - | [3] |

| Dopamine Transporter (DAT) | - | Human | 1000 | - | [3] |

| Serotonin Transporter (SERT) | - | Human | 5800 | - | [3] |

| D2 Dopamine Receptor | - | Human | - | 660.7 | [4] |

| Muscarinic Acetylcholine Receptor | [3H]-atropine | Rat (Brain) | - | - | [5] |

Table 2: Ion Channel Inhibition by this compound

| Channel | Cell Line | IC50 | Reference |

| hERG Potassium Channel | HEK293 cells | 8.2 µM | |

| hERG Potassium Channel | Xenopus oocytes | 29.2 µM | |

| hERG Potassium Channel | HEK293 cells | 5.2 µM | [1] |

| hERG Potassium Channel | Xenopus oocytes | 24 µM | [1] |

| hERG Potassium Channel | HEK293 cells (at 36°C) | 0.13 µM | [6] |

| hERG Potassium Channel | Xenopus oocytes | 39.5 ± 3.2 µM (at -40 mV) | [6] |

| hERG Potassium Channel | Xenopus oocytes | 43.6 ± 2.8 µM (at +40 mV) | [6] |

| L-type Calcium Channel | Rat ventricular myocytes | 31.0 µM | [7] |

Table 3: Effects on Cancer Cell Lines

| Cell Line | Effect | Concentration | Duration | Reference |

| Neuro-2a (Neuroblastoma) | Decreased cell viability | Concentration-dependent | Time-dependent | [1] |

| Huh7 (Hepatocellular Carcinoma) | Inhibited cell growth | 0-20 µM | 0-72 h | [8][9] |

| HepG2 (Hepatocellular Carcinoma) | Inhibited cell growth | 0-20 µM | 0-72 h | [8][9] |

| Huh7 (Hepatocellular Carcinoma) | Induced apoptosis | 0, 10, 20 µM | 48 and 72 h | [10] |

| HepG2 (Hepatocellular Carcinoma) | Induced apoptosis | 0, 10, 20 µM | 48 and 72 h | [10] |

| DG-75 (Burkitt's Lymphoma) | Induced autophagic cell death | - | - | [11][12][13] |

| PC3 (Prostate Cancer) | Decreased cell proliferation | 30-50 µM | Overnight | [14] |

| B16 (Melanoma) | Inhibited proliferation and migration | - | - | [15] |

| T-cell Lymphoma cells | Inhibited proliferation and migration | - | - | [16] |

Table 4: Effects on Intracellular Signaling and Other In Vitro Parameters

| Parameter | Cell Line/System | Effect | EC50 / Concentration | Reference |

| Intracellular Ca2+ concentration ([Ca2+]i) | IMR32 (Neuroblastoma) | Increased | 200 µM | [17] |

| Intracellular Ca2+ concentration ([Ca2+]i) | PC3 (Prostate Cancer) | Increased | 200 µM | [14] |

| Intracellular Ca2+ concentration ([Ca2+]i) | MDCK (Renal Tubular Cells) | Increased | 200 µM | [18] |

| VCAM-1 Expression (LPS-induced) | Human Endothelial Cells | Decreased | 10-8 to 10-6 M | [19][20] |

| ICAM-1 Expression (LPS-induced) | Human Endothelial Cells | Decreased | 10-6 M | [19][20] |

| PD-L1 Expression | B16 (Melanoma) | Decreased | - | [15] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[1][3][18][20][21]

Objective: To assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest (e.g., Neuro-2a, Huh7, HepG2)

-

96-well microplate

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve maprotiline).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in the dark to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard procedures for apoptosis detection.[10][11][16][17][19]

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cells of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 1-5 x 105 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells once with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour.

-

Annexin V-FITC negative and PI negative cells are considered viable.

-

Annexin V-FITC positive and PI negative cells are in early apoptosis.

-

Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

-

Intracellular Calcium Measurement (Fura-2 AM)

This protocol is a generalized procedure for measuring intracellular calcium.[6][13][22][23]

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

Materials:

-

Cells of interest

-

Glass coverslips or 96-well black-walled plates

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

-

Cell Seeding: Seed cells on glass coverslips or in 96-well black-walled plates and allow them to grow to 80-90% confluency.

-

Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBS.

-

Incubation: Remove the culture medium, wash the cells with HBS, and incubate with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

Washing: After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.

-

De-esterification: Incubate the cells in HBS for at least 20 minutes at room temperature to allow for complete de-esterification of the dye.

-

Baseline Measurement: Place the coverslip or plate in the fluorescence imaging setup and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission collected at ~510 nm.

-

Stimulation: Add this compound at the desired concentration and continue to record the fluorescence changes.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration.

Western Blotting for Phosphorylated ERK

This protocol outlines the general steps for detecting phosphorylated proteins by Western blot.[8][24][25][26][27]

Objective: To determine the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK and anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as required. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-ERK antibody to normalize for protein loading.

-

Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated ERK.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the in vitro effects of this compound.

Caption: Mechanism of Norepinephrine Reuptake Inhibition by Maprotiline HCl.

Caption: Proposed Apoptotic Signaling Pathway Induced by Maprotiline HCl.

Caption: Autophagic Cell Death Pathway Induced by Maprotiline HCl.

Caption: Experimental Workflow for MTT-based Cell Viability Assay.

Conclusion

The in vitro studies of this compound have revealed a multifaceted pharmacological profile. Its primary mechanism of action is the selective inhibition of norepinephrine reuptake. Beyond this, maprotiline interacts with various receptors and ion channels, and exhibits significant effects on cancer cells, including the induction of apoptosis and autophagy through modulation of signaling pathways such as ERK and JNK. The provided data and protocols offer a foundational resource for further investigation into the therapeutic potential of this compound in various disease contexts. This guide serves to facilitate reproducible and rigorous in vitro research, ultimately contributing to a deeper understanding of this compound's cellular and molecular effects.

References

- 1. researchhub.com [researchhub.com]

- 2. ossila.com [ossila.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]

- 5. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. agilent.com [agilent.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clonogenic Assay [bio-protocol.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. artscimedia.case.edu [artscimedia.case.edu]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. benchchem.com [benchchem.com]

- 23. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. 3.4. Western Blotting and Detection [bio-protocol.org]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

Animal Models for the Preclinical Assessment of Maprotiline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common animal models and experimental protocols utilized in the preclinical evaluation of Maprotiline (B82187) Hydrochloride, a tetracyclic antidepressant. The document details the methodologies for key behavioral and neurochemical assays, presents quantitative data in structured tables for comparative analysis, and includes visualizations of signaling pathways and experimental workflows to facilitate understanding.

Introduction

Maprotiline Hydrochloride is a tetracyclic antidepressant with a primary mechanism of action involving the selective inhibition of norepinephrine (B1679862) reuptake.[1][2] Animal models are indispensable tools for elucidating the pharmacological profile, efficacy, and potential side effects of psychotropic agents like maprotiline before clinical trials in humans. Rodent models, particularly mice and rats, are widely used to investigate antidepressant-like activity, anxiolytic effects, and the neurochemical underpinnings of drug action. This guide focuses on the practical application of these models in the study of this compound.

Behavioral Pharmacology Models

A battery of behavioral tests is employed to assess the antidepressant and anxiolytic properties of this compound in rodents. These models are designed to evaluate behaviors considered analogous to symptoms of depression and anxiety in humans.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral assay for screening potential antidepressant compounds. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of this immobility.

Experimental Protocol:

-

Apparatus: A transparent glass or plastic cylinder (typically 20-25 cm in diameter and 40-50 cm in height) is filled with water (23-25°C) to a depth of 15-20 cm, ensuring the animal cannot touch the bottom with its tail or paws.

-

Animal Model: Male mice or rats are commonly used.

-

Procedure:

-

On the first day (pre-test session), each animal is placed in the cylinder for a 15-minute period.

-

Twenty-four hours later (test session), the animals are re-exposed to the same conditions for a 5-minute session.

-

The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) during the last 4 minutes of the test session is recorded.

-

-

Drug Administration: this compound or a vehicle control is typically administered intraperitoneally (i.p.) at specified time points before the test session (e.g., 30, 60, and 120 minutes prior).

Tail Suspension Test (TST)

Similar to the FST, the Tail Suspension Test is a model of behavioral despair used to screen for antidepressant efficacy. The duration of immobility when suspended by the tail is the primary measure.

Experimental Protocol:

-

Apparatus: A suspension bar is set up in a way that the mouse, when suspended by its tail, cannot escape or hold onto nearby surfaces. The area should be visually isolated for each animal.

-

Animal Model: Mice are the exclusive subjects for this test.

-

Procedure:

-

A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

-

The mouse is then suspended from the bar for a 6-minute period.

-

The entire session is typically video-recorded, and the total time the mouse remains immobile is scored.

-

-

Drug Administration: this compound or a vehicle control is administered prior to the test, with the timing dependent on the route of administration.

Elevated Plus-Maze (EPM)

The Elevated Plus-Maze is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Experimental Protocol:

-

Apparatus: A plus-shaped maze elevated from the floor (typically 40-50 cm). It consists of two open arms and two enclosed arms of equal dimensions, connected by a central platform.

-

Animal Model: Both mice and rats can be used.

-

Procedure:

-

The animal is placed on the central platform facing one of the open arms.

-

The animal is allowed to freely explore the maze for a 5-minute session.

-

The number of entries into and the time spent in the open and closed arms are recorded using a video-tracking system.

-

-

Drug Administration: this compound or a vehicle is administered before placing the animal on the maze.

Locomotor Activity

Locomotor activity assessment is crucial to rule out the possibility that changes observed in other behavioral tests are due to a general increase or decrease in motor function rather than a specific effect on mood or anxiety.

Experimental Protocol:

-

Apparatus: An open-field arena, which is a square or circular enclosure, often equipped with infrared beams or a video-tracking system to automatically record movement.

-

Animal Model: Mice or rats.

-

Procedure:

-

The animal is placed in the center of the open field.

-

Locomotor activity, including distance traveled, is recorded over a specified period (e.g., 15-60 minutes).

-

-

Drug Administration: The test compound is administered prior to the session.

Neurochemical Analysis

Neurochemical assays are essential for understanding the mechanism of action of this compound. These studies typically focus on its effects on neurotransmitter systems, particularly norepinephrine.

Norepinephrine Reuptake Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit the reuptake of norepinephrine into nerve terminals (synaptosomes).

Experimental Protocol:

-

Synaptosome Preparation:

-

Brains from rats or mice are rapidly dissected and homogenized in ice-cold sucrose (B13894) solution.

-

The homogenate is centrifuged to pellet synaptosomes.

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated with various concentrations of this compound or a control substance.

-

Radiolabeled norepinephrine (e.g., [3H]norepinephrine) is added to initiate the uptake reaction.

-

The reaction is stopped by rapid filtration, and the amount of radioactivity taken up by the synaptosomes is measured using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of norepinephrine uptake (IC50) is calculated.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of this compound in various animal models.

Table 1: Effect of this compound on the Elevated Plus-Maze in Mice

| Dose (mg/kg, i.p.) | Percentage of Open Arm Entries (%) (Mean ± SEM) | Number of Closed Arm Entries (Mean ± SEM) |

| Saline | 18.2 ± 3.5 | 15.1 ± 1.2 |

| 2.5 | 20.1 ± 4.1 | 14.8 ± 1.5 |

| 5 | 22.5 ± 3.9 | 13.9 ± 1.1 |

| 10 | 25.3 ± 4.5 | 13.2 ± 1.3 |

| 15 | 28.1 ± 4.8 | 12.5 ± 1.0 |

| 20 | 35.2 ± 5.1 | 10.1 ± 0.9 |

| 25 | 42.5 ± 5.8 | 8.5 ± 0.8 |

*p < 0.05, **p < 0.01 compared to saline control. Data are hypothetical and for illustrative purposes, based on qualitative descriptions from the literature.[3]

Table 2: Effect of this compound on Locomotor Activity in Mice

| Dose (mg/kg, i.p.) | Total Distance Traveled (meters) (Mean ± SEM) |

| Saline | 35.2 ± 4.1 |

| 10 | 33.8 ± 3.8 |

| 20 | 25.1 ± 3.2* |

| 25 | 18.9 ± 2.9** |

*p < 0.05, **p < 0.01 compared to saline control. Data are hypothetical and for illustrative purposes, based on qualitative descriptions from the literature.[3]

Table 3: In Vitro Inhibition of Neurotransmitter Reuptake by this compound

| Transporter | Ki (nM) |

| Norepinephrine (NET) | 11.1 |

| Dopamine (DAT) | 1000 |

| Serotonin (SERT) | 5800 |

Ki (inhibitory constant) values indicate the concentration of the drug required to occupy 50% of the transporters. A lower Ki value signifies higher binding affinity.[4]

Visualizations

Signaling Pathway of this compound

References

- 1. Neurobiochemical aspects of maprotiline (Ludiomil) action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maprotiline: an antidepressant with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, Noradrenaline reuptake inhibitor (CAS 10347-81-6) | Abcam [abcam.com]

Maprotiline Hydrochloride's Effect on Norepinephrine Reuptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of maprotiline (B82187) hydrochloride, with a specific focus on its potent and selective inhibition of norepinephrine (B1679862) reuptake. Maprotiline, a tetracyclic antidepressant, primarily exerts its therapeutic effects by modulating noradrenergic neurotransmission.[1][2][3] This document details the quantitative data associated with its binding and functional inhibition, outlines common experimental protocols for its study, and visualizes the relevant biological and experimental pathways.

Core Mechanism of Action

Maprotiline hydrochloride's principal mechanism of action is the blockade of the norepinephrine transporter (NET), a presynaptic membrane protein responsible for clearing norepinephrine from the synaptic cleft.[1][4] By inhibiting NET, maprotiline increases the concentration and prolongs the residence time of norepinephrine in the synapse, thereby enhancing its signaling to postsynaptic receptors.[1] This potentiation of central adrenergic synapses is believed to be the primary driver of its antidepressant and anxiolytic effects.[2] Notably, maprotiline exhibits a high degree of selectivity for the norepinephrine transporter over the serotonin (B10506) and dopamine (B1211576) transporters.[1][4]

Quantitative Data: Transporter Binding and Inhibition

The selectivity and potency of this compound are quantified through various in vitro assays. The following tables summarize key quantitative data, including dissociation constants (Kd) and inhibition constants (Ki), which measure the affinity of the drug for monoamine transporters. Lower values indicate a stronger binding affinity.

| Transporter | Parameter | Value (nM) | Species/System |

| Norepinephrine Transporter (NET) | Kd | 11.1 | Not Specified |

| Dopamine Transporter (DAT) | Kd | 1000 | Not Specified |

| Serotonin Transporter (SERT) | Kd | 5800 | Not Specified |

Table 1: Dissociation Constants (Kd) of Maprotiline for Monoamine Transporters.

| Receptor/Transporter | Parameter | Value (nM) | Species/System |

| Histamine H1 Receptor | Ki | 0.79–2.0 | Human |

| 5-HT2 Receptor | Ki | Moderate Antagonist | Not Specified |

| α1-Adrenergic Receptor | Ki | Moderate Antagonist | Not Specified |

| D2 Receptor | Ki | Weak Antagonist | Not Specified |

| Muscarinic Acetylcholine Receptor | Ki | 570 | Human |

Table 2: Binding Affinities (Ki) of Maprotiline for Various Receptors.[2]

In addition to its primary action on norepinephrine reuptake, maprotiline also interacts with other receptors, which contributes to its overall pharmacological profile, including side effects such as sedation due to its potent antihistaminic activity.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the norepinephrine transporter.

1. Radioligand Binding Assay for NET Affinity

This assay quantifies the binding affinity of maprotiline to the norepinephrine transporter.

-

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human norepinephrine transporter (hNET).

-

Radioligand: [3H]-Nisoxetine (a selective NET inhibitor).

-

This compound.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of this compound.

-

Add a fixed concentration of [3H]-Nisoxetine to all wells.

-

For non-specific binding determination, add a high concentration of a non-labeled NET inhibitor (e.g., desipramine) to a subset of wells.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value for maprotiline by analyzing the competition binding data using non-linear regression.

-

2. In Vitro Norepinephrine Reuptake Inhibition Assay

This functional assay measures the ability of maprotiline to inhibit the uptake of norepinephrine into cells or synaptosomes.

-

Materials:

-

Human neuroblastoma SK-N-BE(2)C cells (endogenously expressing NET) or rat brain synaptosomes.

-

[3H]-Norepinephrine.

-

This compound.

-

Krebs-Ringer-HEPES (KRH) buffer: 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 2 mM CaCl2, 1.2 mM MgSO4, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline, pH 7.4.

-

Wash buffer: Cold KRH buffer without glucose and ascorbic acid.

-

Cell harvester and glass fiber filters or a centrifugation method.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Plate SK-N-BE(2)C cells in a 24-well or 96-well plate and allow them to adhere overnight.

-

On the day of the assay, wash the cells with KRH buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes at 37°C.

-

Initiate norepinephrine uptake by adding a fixed concentration of [3H]-Norepinephrine (typically near the KM value for uptake) to each well.

-

Incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold wash buffer.

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Calculate the percentage of inhibition for each concentration of maprotiline and determine the IC50 value using non-linear regression.

-

Visualizations

Signaling Pathway: Norepinephrine Reuptake and Maprotiline Inhibition

Caption: Mechanism of Maprotiline Action at the Noradrenergic Synapse.

Experimental Workflow: In Vitro Norepinephrine Reuptake Inhibition Assay

Caption: Workflow of a Norepinephrine Reuptake Inhibition Assay.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Maprotiline - Wikipedia [en.wikipedia.org]

- 3. Chemistry, pharmacology, pharmacokinetics, adverse effects, and efficacy of the antidepressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurobiochemical aspects of maprotiline (Ludiomil) action - PubMed [pubmed.ncbi.nlm.nih.gov]

Receptor Binding Affinity of Maprotiline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maprotiline (B82187), a tetracyclic antidepressant, exerts its therapeutic effects primarily through its interaction with various neurotransmitter receptors and transporters. This technical guide provides a comprehensive overview of the receptor binding affinity of Maprotiline Hydrochloride. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development and neuroscience. This document details the quantitative binding data of maprotiline across a range of neurochemical targets, outlines the experimental methodologies used to derive these data, and visualizes the key experimental workflow and the principal signaling pathway affected by its mechanism of action.

Introduction

This compound is a tetracyclic antidepressant that is structurally and pharmacologically related to tricyclic antidepressants. Its primary mechanism of action is the potent inhibition of norepinephrine (B1679862) (noradrenaline) reuptake, with weaker effects on serotonin (B10506) and dopamine (B1211576) transporters.[1][2][3][4] This selective action on the norepinephrine transporter (NET) is central to its antidepressant and anxiolytic properties.[1][3] Beyond its effects on monoamine transporters, maprotiline also exhibits significant affinity for several other receptors, including histamine (B1213489) H1, alpha-1 adrenergic, and serotonin 5-HT2 receptors, which contribute to its overall pharmacological profile, including its sedative effects.[1][5] Understanding the precise binding affinities of maprotiline at these various targets is crucial for elucidating its therapeutic efficacy and side-effect profile.

Receptor Binding Affinity Profile

The binding affinity of this compound to various receptors and transporters has been quantified using radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (KD), with lower values indicating a stronger binding affinity. The following table summarizes the quantitative data for maprotiline's binding profile.

| Target | Ligand/Assay Type | Species | Ki (nM) | K D (nM) | IC50 (nM) | Reference(s) |

| Transporters | ||||||

| Norepinephrine Transporter (NET) | 11.1 | [6] | ||||

| Dopamine Transporter (DAT) | 1000 | [6] | ||||

| Serotonin Transporter (SERT) | 5800 | [6] | ||||

| Receptors | ||||||

| Histamine H1 Receptor | Strong Antagonist | [1][7] | ||||

| 5-HT2 Receptor | Moderate Antagonist | [1][5] | ||||

| α1-Adrenergic Receptor | Moderate Antagonist | [1][7] | ||||

| D2 Receptor | Weak Antagonist | [1] | ||||

| Muscarinic Acetylcholine Receptor | Weak Antagonist | [1][5] | ||||

| 5-HT7 Receptor | Potent Antagonist | [1] | ||||

| Ion Channels | ||||||

| hERG Channels (HEK cells) | 5200 | [8] | ||||

| hERG Channels (oocytes) | 24000 | [8] |

Experimental Protocols: Radioligand Binding Assay for the Norepinephrine Transporter (NET)

The determination of maprotiline's binding affinity for the norepinephrine transporter is a critical experiment. A common method employed is the competitive radioligand binding assay.[9][10]

Principle

This assay measures the ability of a test compound (maprotiline) to compete with a radiolabeled ligand that has a known high affinity for the norepinephrine transporter (e.g., [3H]nisoxetine). The displacement of the radioligand by increasing concentrations of the test compound allows for the determination of the test compound's half-maximal inhibitory concentration (IC50), from which the inhibition constant (Ki) can be calculated.[9]

Materials

-

NET Source: Cell membranes from a stable cell line expressing the human norepinephrine transporter (hNET), such as HEK293 or CHO cells.[11]

-

Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).[11]

-

Test Compound: this compound.

-

Reference Compound: Desipramine hydrochloride (a well-characterized NET inhibitor).[11]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent NET inhibitor like desipramine.[11]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[11]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C). [11]

-

Filtration apparatus (Cell harvester).

-

Liquid scintillation counter.

Procedure

-

Membrane Preparation:

-

Culture and harvest cells expressing hNET.

-

Homogenize cells in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and re-centrifuge.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.[3]

-

-

Assay Setup:

-

The assay is performed in a 96-well microplate.

-

Total Binding Wells: Add assay buffer, a fixed concentration of [³H]nisoxetine (typically at or below its Kd), and the membrane suspension.[11]

-

Non-specific Binding Wells: Add the non-specific binding control (e.g., 10 µM desipramine), [³H]nisoxetine, and the membrane suspension.[11]

-

Competitive Binding Wells: Add varying concentrations of maprotiline, [³H]nisoxetine, and the membrane suspension.[11]

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[11]

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[3]

-

-

Radioactivity Quantification:

-

Dry the filter mats.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and allow for dark adaptation.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.[3]

-

Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the maprotiline concentration.

-

Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-